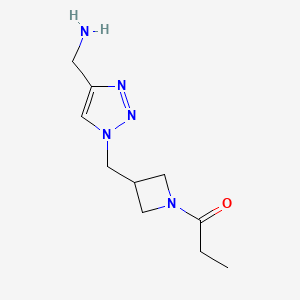

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)propan-1-one

Vue d'ensemble

Description

The compound “1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)propan-1-one” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine and triazole rings in separate steps, followed by their connection via a methylene bridge. The exact synthetic route would depend on the starting materials and the specific reaction conditions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and triazole rings, as well as the amide functional group. The exact three-dimensional structure would depend on the specific arrangement of these groups .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and triazole rings, as well as the amide group. The nitrogen atoms in these rings could potentially act as nucleophiles in reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific molecular structure .

Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

Triazole derivatives have been the subject of extensive research for their potential in the development of new drugs. They exhibit a broad spectrum of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural variations of triazoles allow for the synthesis of compounds with specific desired activities, making them valuable in pharmaceutical research and development (Ferreira et al., 2013).

Industrial Applications of Amino-Triazoles

Amino-1,2,4-triazoles serve as essential raw materials in the fine organic synthesis industry. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility also extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their wide applicability in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of triazole derivatives, specifically 1,2,3-triazole, and 1,2,4-triazole-containing hybrids, have been extensively studied. These compounds have shown promising activity against Staphylococcus aureus, including antibiotic-resistant strains, making them significant in addressing the challenge of drug-resistant bacterial infections (Li & Zhang, 2021).

Eco-friendly Synthesis and Applications

Recent advancements in the eco-friendly synthesis of triazoles, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), have highlighted the importance of these compounds in sustainable chemistry. These methodologies not only offer efficient and green synthesis routes but also have applications in the development of new drugs, showcasing triazoles' role in eco-friendly procedures and their potential in industrial drug synthesis (de Souza et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-2-10(16)14-4-8(5-14)6-15-7-9(3-11)12-13-15/h7-8H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQSDVBUUGUBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CC(C1)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)

![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1480521.png)

![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)

![4-Methyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B1480529.png)

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)

![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)